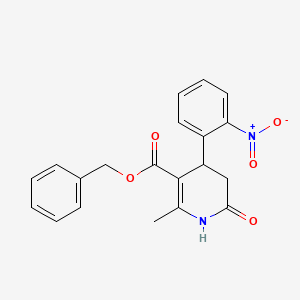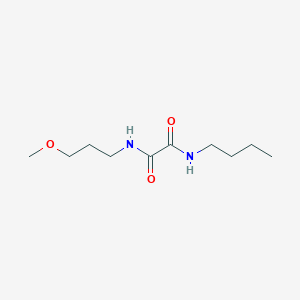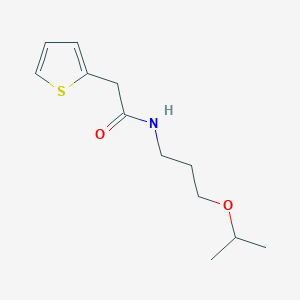![molecular formula C17H17N3O2S B5236625 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione
説明
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione, commonly known as DPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPT is a member of the family of pyrrolidinedione compounds and is known to exhibit a broad range of biochemical and physiological effects. In
科学的研究の応用
DPT has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its use as an anticonvulsant. DPT has been shown to exhibit anticonvulsant activity in animal models and has been suggested as a potential treatment for epilepsy. Additionally, DPT has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
作用機序
The exact mechanism of action of DPT is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. DPT has been shown to enhance the activity of GABA receptors, which can lead to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
DPT has been shown to exhibit a broad range of biochemical and physiological effects. In addition to its anticonvulsant activity, DPT has been shown to have anxiolytic, sedative, and analgesic properties. DPT has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of DPT is its broad range of potential therapeutic applications. Additionally, DPT has been shown to have a low toxicity profile, which makes it an attractive candidate for further research. However, the synthesis of DPT is a complex process that requires specialized equipment and expertise, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on DPT. One area of research is the development of more efficient synthesis methods to increase the availability of DPT for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of DPT and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of DPT in humans, which could lead to the development of new treatments for neurological and inflammatory diseases.
Conclusion:
In conclusion, DPT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DPT is a complex process that requires specialized equipment and expertise. DPT has been shown to exhibit a broad range of biochemical and physiological effects, including anticonvulsant, anxiolytic, sedative, and analgesic properties. There are several potential future directions for research on DPT, including the development of more efficient synthesis methods, further studies on its mechanism of action, and research on its safety and efficacy in humans.
合成法
The synthesis of DPT involves the reaction of 4,6-dimethyl-2-thiouracil with 4-methylphenylacetic acid in the presence of a base. The resulting product is then subjected to cyclization to form the pyrrolidinedione ring. The final step involves the introduction of a thioether group to the pyrimidine ring. The synthesis of DPT is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-4-6-13(7-5-10)20-15(21)9-14(16(20)22)23-17-18-11(2)8-12(3)19-17/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMYBIIZOBSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323035 | |
| Record name | 3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
CAS RN |
317324-82-6 | |
| Record name | 3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)


